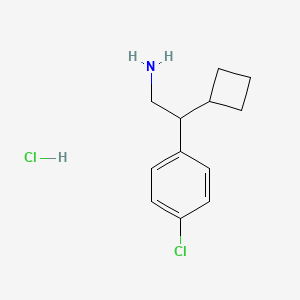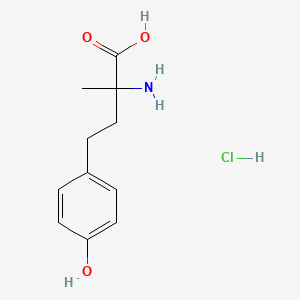![molecular formula C14H13NO2S B13476699 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 3-methylphenylmethyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the pyridine ring.
Attachment of the 3-Methylphenylmethyl Moiety: This can be achieved through Friedel-Crafts alkylation or other suitable alkylation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid depends on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfanyl group and the carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
相似化合物的比较
- 5-{[(Phenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(4-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(2-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
Comparison:
- Structural Differences: The position and nature of the substituents on the phenyl ring can influence the compound’s reactivity and properties.
- Uniqueness: 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl group, which can affect its steric and electronic properties, leading to different reactivity and potential applications compared to its analogs.
属性
分子式 |
C14H13NO2S |
|---|---|
分子量 |
259.33 g/mol |
IUPAC 名称 |
5-[(3-methylphenyl)methylsulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-10-3-2-4-11(7-10)9-18-12-5-6-13(14(16)17)15-8-12/h2-8H,9H2,1H3,(H,16,17) |
InChI 键 |
SYDXTWGNNRXOFL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSC2=CN=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
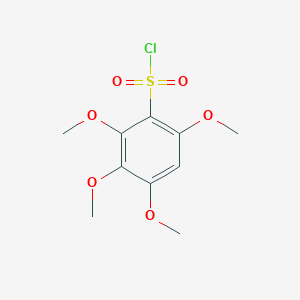
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
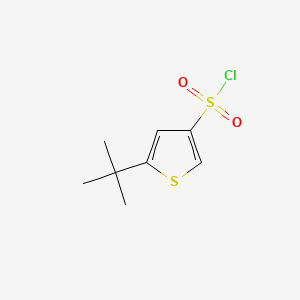




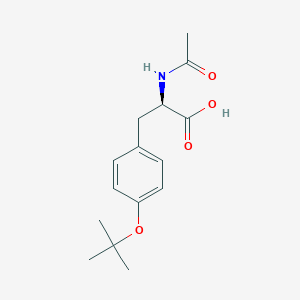
![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
